N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazole ring fused with a thiazolidine ring, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide typically involves multiple steps. One common method includes the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of 5-nitrosalicylaldehyde in methanol . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide is unique due to its fused triazole-thiazolidine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C16H16N6O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N6O2S/c1-3-22-15(24)14(25-16(22)20-21-9-17-18-10-21)8-12-4-6-13(7-5-12)19-11(2)23/h4-10H,3H2,1-2H3,(H,19,23)/b14-8+,20-16+ |
InChI Key |
MDVUXDKWTXTFDS-AAYFLQTKSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/S/C1=N/N3C=NN=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)NC(=O)C)SC1=NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.